![molecular formula C24H30O2 B14217720 2,2'-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol) CAS No. 821808-26-8](/img/structure/B14217720.png)
2,2'-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol) is a complex organic compound with a unique structure that includes a cyclohexene ring and two dimethylphenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of 3-methylcyclohex-2-en-1-one with 4,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
2,2’-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of various materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,2’-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol) exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
β-Atlantol: A compound with a similar structure, known for its biological activities.
Isopiperitenol: Another compound with a cyclohexene ring, used in various chemical applications
Uniqueness
2,2’-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol) is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
821808-26-8 |
|---|---|
Molecular Formula |
C24H30O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-[(2-hydroxy-3,5-dimethylphenyl)-(3-methylcyclohex-2-en-1-yl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C24H30O2/c1-14-7-6-8-19(11-14)22(20-12-15(2)9-17(4)23(20)25)21-13-16(3)10-18(5)24(21)26/h9-13,19,22,25-26H,6-8H2,1-5H3 |
InChI Key |
TWXPZJFRGIPBMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CCC1)C(C2=CC(=CC(=C2O)C)C)C3=CC(=CC(=C3O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


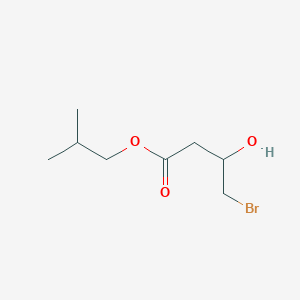
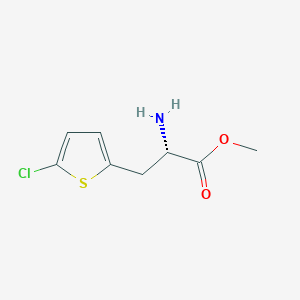
![1-(4-Bromophenyl)-1,7,9-triazaspiro[4.5]decane-2,6,8,10-tetrone](/img/structure/B14217651.png)
![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-](/img/structure/B14217659.png)

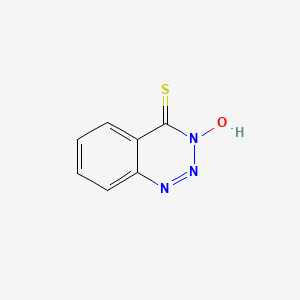
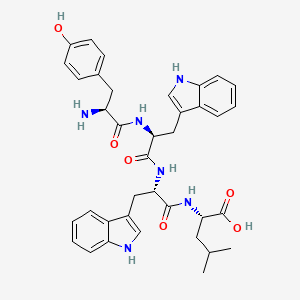
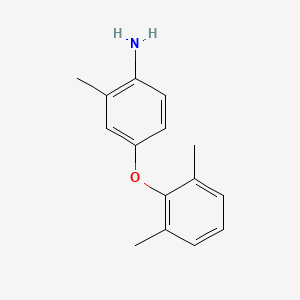
![2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde](/img/structure/B14217691.png)
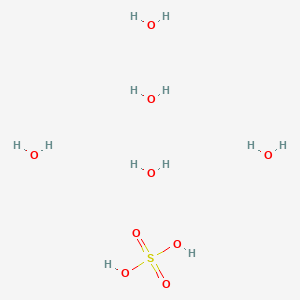
![2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14217701.png)
![N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14217707.png)
-](/img/structure/B14217708.png)
